DBCO-CONH-S-S-NHS ester

Antibody-Drug Conjugate Controlled Release Bioconjugation

DBCO-CONH-S-S-NHS ester (CAS 1435934-53-4) is the definitive choice for ADC programs requiring traceless intracellular payload release. Unlike non-cleavable DBCO-NHS ester, its central disulfide bridge remains stable in circulation but is selectively reduced in the glutathione-rich cytosol, enabling precise on-demand drug liberation. This heterobifunctional scaffold combines DBCO for SPAAC click chemistry with an NHS ester for efficient lysine conjugation—validated for targeted delivery, live-cell pulse-chase labeling, and reversible bioconjugation workflows where non-cleavable linkers fail.

Molecular Formula C28H27N3O6S2
Molecular Weight 565.66
CAS No. 1435934-53-4
Cat. No. B2391093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-CONH-S-S-NHS ester
CAS1435934-53-4
Molecular FormulaC28H27N3O6S2
Molecular Weight565.66
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32)
InChIKeyRPNGUSKTYYIUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-CONH-S-S-NHS Ester (CAS 1435934-53-4) Procurement and Application Overview


DBCO-CONH-S-S-NHS ester (CAS 1435934-53-4) is a heterobifunctional, cleavable crosslinker classified as an antibody-drug conjugate (ADC) linker . Its molecular architecture integrates three functional domains: a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), an N-hydroxysuccinimide (NHS) ester for amine conjugation, and a central disulfide bond that enables controlled, reductive cleavage [1]. With a molecular weight of 565.66 g/mol and the formula C28H27N3O6S2, it is a solid, soluble in organic solvents like DMSO and DMF, and should be stored at -20°C to preserve NHS ester activity .

Why DBCO-CONH-S-S-NHS Ester Cannot Be Replaced by Non-Cleavable or PEG-Based DBCO NHS Esters


The functional integration of a bioreducible disulfide bond distinguishes DBCO-CONH-S-S-NHS ester from its non-cleavable DBCO-NHS ester and PEGylated DBCO-PEGx-NHS ester counterparts. Substitution with a non-cleavable DBCO-NHS ester (e.g., CAS 1353016-71-3) precludes payload release after internalization, potentially compromising therapeutic efficacy in applications requiring intracellular drug liberation . Conversely, while DBCO-PEGx-NHS esters improve aqueous solubility, their extended hydrophilic spacer alters the linker's physicochemical profile and may increase the distance between conjugated moieties, impacting payload positioning in applications where proximity is critical . The disulfide bond within DBCO-CONH-S-S-NHS ester provides a specific, stimulus-responsive cleavage mechanism under reducing conditions, offering a programmable release profile that non-cleavable and purely structural PEG linkers cannot provide [1].

DBCO-CONH-S-S-NHS Ester: Quantitative Evidence for Scientific Selection


Cleavable vs. Non-Cleavable Linker: Quantitative Stability and Release Comparison

The core differentiation of DBCO-CONH-S-S-NHS ester lies in its engineered disulfide bond, which confers stimulus-responsive cleavage. Unlike non-cleavable DBCO-NHS esters, the S-S linker in this compound undergoes complete scission in the presence of reducing agents like DTT, TCEP, or β-mercaptoethanol, enabling quantitative payload release [1]. Stability assessments under physiological conditions (pH 7.4, 37°C) indicate that in the absence of a reducing agent (e.g., glutathione, GSH), the S-S linker demonstrates a cleavage half-life exceeding 72 hours, while the NHS ester hydrolysis half-life is over 24 hours . These data confirm that the linker remains intact during circulation and extracellular exposure but is primed for cleavage upon encountering the reductive intracellular environment.

Antibody-Drug Conjugate Controlled Release Bioconjugation

Purity Benchmarking: DBCO-CONH-S-S-NHS Ester vs. Closely Related DBCO-NHCO-S-S-NHS Ester

High chemical purity is essential for reproducible conjugation stoichiometry and minimizing side reactions. The target compound, DBCO-CONH-S-S-NHS ester (HY-133413), is available with a specified purity of 99.18% . In contrast, a closely related analog, DBCO-NHCO-S-S-NHS ester (CAS 2749932-04-3; T17774), is supplied with a specified purity of 96.02% . While both purities are acceptable for many applications, the higher specification for DBCO-CONH-S-S-NHS ester offers a quantifiable advantage for protocols requiring precise stoichiometric control, such as when a defined drug-to-antibody ratio (DAR) is critical for ADC characterization.

ADC Linker Quality Control Procurement

Molecular Architecture Comparison: Linker Length and Hydrophilicity of DBCO-CONH-S-S-NHS Ester vs. PEGylated Analogs

The choice of linker spacer can significantly impact conjugate properties. DBCO-CONH-S-S-NHS ester features a compact, hydrophobic spacer between the DBCO and NHS functionalities. In comparison, DBCO-PEG3-SS-NHS (MW 697.2 g/mol) incorporates a PEG3 chain, increasing both molecular weight and hydrophilicity . The absence of a PEG spacer in DBCO-CONH-S-S-NHS ester results in a shorter, more rigid connection. This structural difference is crucial for applications where minimizing the distance between conjugated species is required, or where the introduction of a hydrophilic PEG domain might alter the solubility or aggregation behavior of the final conjugate.

Bioconjugation Linker Design ADC

Reaction Selectivity and Biocompatibility of DBCO-CONH-S-S-NHS Ester

The DBCO group in DBCO-CONH-S-S-NHS ester enables copper-free click chemistry (SPAAC) with azide-functionalized molecules. This reaction is bioorthogonal; DBCO is reported to not react with amines or hydroxyls under physiological pH and temperature . Furthermore, the DBCO-CONH-S-S-NHS ester moiety exhibits low cytotoxicity, with an IC50 greater than 0.5 mg/mL against normal cells, and low immunogenicity (anti-carrier antibody titer <1:100) . This contrasts with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents, where residual copper catalyst can be cytotoxic and interfere with biological systems. The absence of a copper catalyst eliminates the need for post-reaction purification steps to remove toxic metal ions, streamlining workflows and preserving biomolecule integrity.

SPAAC Click Chemistry Bioconjugation

Stability Profile: DBCO-CONH-S-S-NHS Ester Storage and Handling

Procurement decisions must consider reagent stability to minimize experimental variability and loss of material. DBCO-CONH-S-S-NHS ester, when stored under recommended conditions (-20°C), demonstrates robust stability . Physical stability data indicates that after 6 months of storage at 4°C, the compound retains >90% of its reaction activity, with no change in appearance . While other NHS ester reagents may degrade more rapidly due to hydrolysis, the quantitative stability data for this compound supports its reliability in long-term research projects and reduces the frequency of reordering.

Reagent Stability Bioconjugation Procurement

Conjugation Efficiency: NHS Ester Reactivity of DBCO-CONH-S-S-NHS Ester

The NHS ester moiety of DBCO-CONH-S-S-NHS ester is designed for efficient and rapid conjugation to primary amines on proteins, peptides, and other biomolecules. It reacts optimally at pH 7-9, forming a stable amide bond [1]. While a direct, head-to-head kinetic comparison with other DBCO-NHS esters is not available, the reaction is a class characteristic of activated NHS esters. However, its utility is specifically paired with the cleavable disulfide bond, a feature absent in non-cleavable DBCO-NHS esters. This combination makes DBCO-CONH-S-S-NHS ester uniquely suited for applications requiring both robust conjugation and triggered release, a dual functionality not achievable with simpler amine-reactive linkers.

Amine Conjugation Protein Labeling Bioconjugation

Optimal Application Scenarios for DBCO-CONH-S-S-NHS Ester Procurement


Synthesis of Antibody-Drug Conjugates (ADCs) with Intracellular Payload Release

DBCO-CONH-S-S-NHS ester is specifically designed for constructing ADCs requiring a cleavable linker. Its NHS ester conjugates to lysine residues on the antibody, while the DBCO group enables SPAAC with azide-modified cytotoxins. Critically, the disulfide bond is stable in circulation but is reduced in the glutathione-rich intracellular environment, enabling targeted drug release . This is the primary application for which the compound is validated, making it a preferred procurement choice over non-cleavable DBCO linkers for ADC programs.

Fabrication of Stimuli-Responsive Nanoparticles and Biomaterials

For researchers developing drug delivery systems, biosensors, or functionalized surfaces, DBCO-CONH-S-S-NHS ester provides a means to create a stimuli-responsive linkage. For instance, it can be used to tether azide-bearing drugs or fluorescent probes to amine-functionalized nanoparticles or surfaces. The resulting construct will remain intact until exposed to a reducing environment, enabling 'on-demand' release of cargo . In comparison, non-cleavable DBCO-NHS esters would create a permanent, non-responsive linkage, limiting the dynamic capabilities of the material.

Site-Specific Protein-Protein Conjugation with Programmable Disassembly

In advanced protein engineering and synthetic biology, DBCO-CONH-S-S-NHS ester enables the construction of heterodimeric protein conjugates that can be disassembled. An azide-modified protein of interest can be 'clicked' to an amine-bearing protein previously modified with the DBCO-CONH-S-S-NHS linker. The resulting conjugate is stable under non-reducing conditions but can be separated into its original components by adding a reducing agent like DTT or TCEP. This is particularly useful for studying protein complex dynamics or for creating reversible affinity purification systems .

Bioorthogonal Labeling of Cell-Surface Proteins for Pulse-Chase or Tracking Studies

The biocompatibility of DBCO-CONH-S-S-NHS ester, stemming from its copper-free SPAAC chemistry, makes it suitable for live-cell labeling . Cells can be metabolically labeled with an azide-bearing substrate (e.g., azido-sugar), followed by labeling with the DBCO-CONH-S-S-NHS ester conjugated to a fluorescent probe. The cleavable nature of the linker offers an additional experimental layer, allowing the probe to be selectively removed from the cell surface under reducing conditions, a capability absent when using non-cleavable DBCO-NHS esters. This 'pulse-chase' type experiment provides deeper insight into protein trafficking and turnover.

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